molecular formula C18H18FN5O3 B2632170 N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-fluorophenoxy)acetamide CAS No. 1005305-80-5

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-fluorophenoxy)acetamide

Cat. No.: B2632170
CAS No.: 1005305-80-5
M. Wt: 371.372
InChI Key: ZQGNGAUPCAPSAM-UHFFFAOYSA-N
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Description

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-fluorophenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-fluorophenoxy)acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile. The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction, while the fluorophenoxyacetamide moiety is often synthesized via an esterification reaction followed by amidation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection is also crucial to ensure the solubility of intermediates and the final product. Scale-up processes often require rigorous purification steps, such as recrystallization or chromatography, to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-fluorophenoxy)acetamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties are being explored for treating various diseases, including cancer and infectious diseases.

    Industry: The compound’s stability and reactivity make it useful in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects. For instance, in medicinal applications, it may inhibit or activate specific enzymes, affecting cellular processes and disease progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-fluorophenoxy)acetamide stands out due to its tetrazole ring, which imparts unique stability and reactivity. This makes it particularly valuable in fields requiring robust and versatile compounds, such as pharmaceuticals and materials science.

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O3/c1-2-26-15-9-5-14(6-10-15)24-17(21-22-23-24)11-20-18(25)12-27-16-7-3-13(19)4-8-16/h3-10H,2,11-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGNGAUPCAPSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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